N-(3-chlorophenyl)-2-phenylacetamide
Description
Historical Background and Development
The development of this compound can be traced to the broader historical context of phenylacetamide research, which began with the discovery of acetanilide in the late 19th century. Acetanilide, also known as N-phenylacetamide, was first introduced into medical practice in 1886 under the trade name Antifebrin by researchers A. Cahn and P. Hepp, marking the beginning of systematic investigation into aniline-derived therapeutic compounds. This early compound was recognized as the first aniline derivative to possess both analgesic and antipyretic properties, establishing the foundation for subsequent research into related structural analogs.
The evolution from simple acetanilide to more complex derivatives like this compound reflects the methodical approach taken by medicinal chemists to optimize biological activity through strategic structural modifications. The introduction of halogen substitutions, particularly chlorine atoms, emerged as a significant strategy for modulating the pharmacological properties of organic compounds. This approach was validated through extensive research demonstrating that halogen substituents could significantly alter the electronic distribution, lipophilicity, and metabolic stability of parent compounds.
The specific compound this compound, with the Chemical Abstracts Service registry number 18109-43-8, represents a sophisticated evolution in this research trajectory. The compound features a molecular formula of C14H12ClNO and a molecular weight of 245.70 grams per mole, characteristics that position it within an optimal range for pharmaceutical applications. The systematic naming convention, this compound, reflects the precise structural modifications that distinguish it from earlier phenylacetamide derivatives.
Research into this compound has been facilitated by advances in synthetic methodology, particularly the development of efficient coupling reactions for amide bond formation. Contemporary synthetic approaches typically involve the reaction of 3-chloroaniline with phenylacetyl chloride or similar derivatives, utilizing various coupling agents and reaction conditions to achieve optimal yields. These methodological improvements have enabled researchers to access the compound with sufficient purity and quantity for comprehensive biological evaluation.
Position within Phenylacetamide Research Landscape
This compound occupies a distinctive position within the expansive phenylacetamide research landscape, serving as both a representative example of halogenated derivatives and a platform for understanding structure-activity relationships. The compound belongs to the broader class of N-substituted acetamides, which have demonstrated remarkable versatility in medicinal chemistry applications ranging from analgesic and antipyretic agents to more specialized therapeutic targets.
The research landscape surrounding phenylacetamide derivatives has experienced significant expansion in recent decades, with investigations spanning multiple therapeutic areas. Recent studies have demonstrated the potential of various phenylacetamide derivatives as anticancer agents, with compounds such as 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showing promising cytotoxicity against specific cancer cell lines. In parallel research, N-phenylacetamide derivatives containing thiazole moieties have been evaluated for their antibacterial properties, with some compounds demonstrating superior activity compared to established antimicrobial agents.
The positioning of this compound within this research matrix is particularly significant due to the strategic placement of the chlorine substituent. The meta-chloro substitution pattern has been shown to confer distinct electronic and steric properties that can influence biological activity. Research has demonstrated that the position of halogen substituents on aromatic rings can dramatically affect the binding affinity and selectivity of pharmaceutical compounds toward their target proteins.
Contemporary investigations have revealed that phenylacetamide derivatives can serve as versatile scaffolds for developing compounds with diverse biological activities. The structural framework allows for systematic modification at multiple positions, including the aromatic rings, the acetamide linkage, and through the introduction of additional functional groups. This structural flexibility has made phenylacetamides attractive targets for combinatorial chemistry approaches and structure-based drug design initiatives.
The compound's position is further strengthened by its compatibility with modern synthetic methodologies. Recent synthetic developments have focused on improving the efficiency and selectivity of amide bond formation, with particular attention to environmentally sustainable approaches. These methodological advances have enhanced the accessibility of this compound and related derivatives, facilitating more extensive biological evaluation and optimization studies.
Theoretical Significance in Medicinal Chemistry
The theoretical significance of this compound in medicinal chemistry extends beyond its individual therapeutic potential to encompass broader principles of molecular design, structure-activity relationships, and pharmacological optimization. The compound serves as an exemplary model for understanding how strategic structural modifications can influence the biological properties of pharmaceutical agents.
From a molecular design perspective, this compound represents an optimal balance between structural complexity and synthetic accessibility. The compound incorporates multiple pharmacophoric elements, including aromatic rings that can participate in π-π stacking interactions, an amide linkage capable of hydrogen bonding, and a halogen substituent that can enhance binding affinity through halogen bonding interactions. This combination of structural features provides multiple mechanisms through which the compound can interact with biological targets.
The theoretical framework for understanding halogen bonding has evolved significantly in recent years, with chlorine substituents now recognized as important contributors to molecular recognition processes. The meta-positioning of the chlorine atom in this compound is particularly noteworthy from a theoretical standpoint, as this substitution pattern can influence the electronic distribution throughout the aromatic system while maintaining appropriate spatial relationships for target binding.
Computational studies have provided valuable insights into the conformational preferences and electronic properties of phenylacetamide derivatives. Density functional theory calculations have revealed that the amide linkage in these compounds can adopt multiple conformations, with the preferred geometry depending on the surrounding chemical environment. These theoretical investigations have been instrumental in guiding the design of new derivatives with enhanced biological properties.
The compound's significance is further amplified by its role in advancing our understanding of drug metabolism and pharmacokinetics. Research has demonstrated that phenylacetamide derivatives can undergo various metabolic transformations, including hydroxylation, deamination, and conjugation reactions. The presence of the chlorine substituent in this compound can significantly influence these metabolic pathways, potentially leading to improved metabolic stability and altered pharmacokinetic profiles.
Recent theoretical developments in medicinal chemistry have emphasized the importance of considering multiple drug-like properties simultaneously during the compound optimization process. This compound exemplifies this integrated approach, as its molecular weight of 245.70 grams per mole positions it within the optimal range for oral drug candidates, while its structural features suggest favorable absorption and distribution properties.
The compound has also contributed to advancing theoretical understanding of structure-activity relationships within the phenylacetamide class. Comparative studies examining the biological activities of various substituted phenylacetamides have revealed important insights into the effects of substituent position, electronic properties, and steric factors on biological activity. These structure-activity relationships have been invaluable for guiding the rational design of new therapeutic agents.
| Structural Feature | Theoretical Contribution | Medicinal Chemistry Impact |
|---|---|---|
| Meta-chloro substitution | Modulates electronic distribution and binding interactions | Enhanced selectivity and binding affinity |
| Phenylacetamide core | Provides multiple interaction sites and conformational flexibility | Versatile scaffold for diverse biological targets |
| Molecular weight (245.70 g/mol) | Optimal for drug-like properties and bioavailability | Favorable pharmacokinetic profile |
| Amide functionality | Enables hydrogen bonding and metabolic stability | Enhanced target binding and duration of action |
The theoretical significance of this compound is also reflected in its contribution to understanding polypharmacology, where single compounds can interact with multiple biological targets. This concept has become increasingly important in modern drug discovery, as therapeutic agents with multiple targets can potentially offer superior efficacy and reduced side effects compared to highly selective compounds.
Properties
CAS No. |
18109-43-8 |
|---|---|
Molecular Formula |
C14H12ClNO |
Molecular Weight |
245.7 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17) |
InChI Key |
GAWITMMQHFGOMV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Cl |
Other CAS No. |
18109-43-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1. Comparison of Chlorophenyl-Substituted 2-Phenylacetamides
Key Observations :
- Reactivity : CPA (4-chloro) exhibits higher selectivity in phase-transfer-catalyzed benzylation reactions compared to nitro-substituted analogs (NPA), attributed to electron-withdrawing effects of the para-chloro group enhancing anion nucleophilicity . The meta-chloro derivative’s reactivity remains less documented but may differ due to steric and electronic variations.
Functional Group Modifications
Table 2. Impact of Additional Functional Groups
Key Observations :
- The addition of heterocyclic moieties (e.g., benzothiazole, oxadiazole) enhances biological activity. For instance, benzothiazole-thioether derivatives exhibit antiproliferative effects in pancreatic cancer cells, likely due to improved membrane permeability and target binding .
- Thioether and sulfonamide groups (e.g., N-(3-chlorophenyl)-2-[(4-fluorophenyl)sulfonyl-methylamino]acetamide) introduce steric bulk, altering metabolic stability and binding kinetics .
Pharmacological and Structural Analogues
SARS-CoV-2 Main Protease Inhibitors :
- The meta-chloro acetamide scaffold is present in pyridine-based inhibitors (e.g., 5RH2: 2-(3-chlorophenyl)-N-(4-methylpyridin-3-yl)acetamide), which bind to viral proteases via hydrogen bonds with ASN142 and GLN189 . These interactions are less pronounced in non-chlorinated analogs, highlighting the chlorine atom’s role in stabilizing ligand-enzyme complexes.
Anticonvulsant Derivatives :
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, 3-chloroaniline (0.1 mol) is dissolved in dichloromethane (DCM) and cooled to 0°C. Aqueous sodium hydroxide (2%) is added to maintain a biphasic system, followed by dropwise addition of phenylacetyl chloride (0.1 mol) in DCM. The reaction is stirred for 3 hours, during which the base neutralizes generated HCl, driving the reaction to completion. Post-reaction workup includes extraction with saturated potassium bisulfate, water, and brine, followed by drying over anhydrous sodium sulfate. Solvent removal under reduced pressure yields a crude solid, which is recrystallized from ethanol/water to afford pure this compound (68–78% yield).
Critical Parameters :
Spectroscopic Validation
The product is characterized by:
-
1H NMR (CDCl3): δ 3.58 (s, 2H, CH2), 7.25–7.45 (m, 9H, Ar-H), 8.12 (s, 1H, NH).
-
13C NMR : δ 43.1 (CH2), 126.8–139.4 (aromatic carbons), 168.9 (C=O).
Alternative Synthesis via Solid-Liquid Phase Alkylation
A modified approach involves alkylation under heterogeneous conditions, leveraging powdered potassium hydroxide as both a base and catalyst. This method, inspired by benzylation studies of analogous acetamides, offers enhanced regioselectivity.
Procedure and Mechanistic Insights
3-Chloroaniline (0.1 mol) is suspended in dry acetone with phenylacetyl chloride (0.1 mol) and potassium hydroxide (0.12 mol). The mixture is stirred at 60°C for 6 hours, with potassium iodide (5 mol%) accelerating the reaction via a nucleophilic pathway. Post-reaction filtration removes insoluble salts, and solvent evaporation yields a residue purified by flash chromatography (hexane:ethyl acetate, 4:1). This method achieves yields of 65–72%, with reduced byproduct formation compared to traditional acylation.
Advantages :
-
Reduced Solvent Volume : Solid-liquid systems minimize solvent use.
-
Enhanced Purity : Potassium hydroxide effectively scavenges HCl, reducing side reactions.
Hydrolytic Routes from Nitrile Precursors
While less common, hydrolysis of nitriles provides an alternative pathway. For example, 2-phenylacetonitrile derivatives can be hydrolyzed to carboxylic acids, followed by amidation with 3-chloroaniline.
Stepwise Synthesis
-
Hydrolysis : 2-Phenylacetonitrile is treated with 70% H2SO4 at 120°C for 8 hours, yielding phenylacetic acid.
-
Amidation : The acid is converted to its acyl chloride using thionyl chloride, then reacted with 3-chloroaniline in tetrahydrofuran (THF) with potassium carbonate.
Challenges :
-
Long Reaction Times : Hydrolysis requires stringent conditions (≥120°C).
-
Lower Yields : Multi-step processes cumulatively reduce efficiency (45–55% overall).
Comparative Analysis of Methods
Key Observations :
-
Acylation offers the highest yields and purity, making it the preferred industrial method.
-
Solid-liquid alkylation balances efficiency and environmental impact, suitable for lab-scale synthesis.
-
Hydrolytic routes are limited by practicality but remain valuable for accessing intermediates.
Troubleshooting and Optimization Strategies
Mitigating O-Acylation
O-acylation byproducts arise when the base inadequately neutralizes HCl. Solutions include:
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing N-(3-chlorophenyl)-2-phenylacetamide, and how can reaction conditions be optimized?
- Methodology : A typical synthesis involves reacting phenylacetyl chloride derivatives with 3-chloroaniline in dichloromethane under basic conditions (e.g., triethylamine) at low temperatures (273 K) to minimize side reactions . Optimization may include adjusting stoichiometry (1:1 molar ratio of reactants) and solvent choice (e.g., toluene for crystallization) to improve yield and purity. Safety protocols require inert atmospheres and PPE (gloves, goggles) to handle toxic intermediates .
Q. How is the molecular structure of this compound characterized experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Key parameters include bond distances (e.g., C=O at ~1.21 Å) and dihedral angles between aromatic rings (e.g., 60.5° for related acetamides) . Hydrogen bonding (N–H···O) stabilizes crystal packing . For routine analysis, FTIR confirms amide C=O stretching (~1650 cm⁻¹) and NMR identifies substituent patterns (e.g., aromatic protons at δ 7.2–7.8 ppm) .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodology : Use PPE (nitrile gloves, lab coats, respirators) to avoid dermal/ocular exposure. Conduct reactions in fume hoods due to volatile solvents (dichloromethane) and toxic intermediates (chloroaniline derivatives) . Waste must be segregated and treated by certified agencies to prevent environmental contamination .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, HOMO-LUMO analysis) predict the reactivity and electronic properties of this compound?
- Methodology : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA model frontier molecular orbitals to predict electrophilic/nucleophilic sites. HOMO-LUMO gaps (~4–5 eV for similar acetamides) correlate with stability . Molecular Electrostatic Potential (MESP) maps identify charge distribution, aiding in understanding hydrogen-bonding interactions .
Q. What strategies resolve contradictions in crystallographic data for this compound derivatives?
- Methodology : Cross-validate SC-XRD results with spectroscopic data (e.g., NMR coupling constants to confirm substituent positions) . For disordered structures, use refinement tools like SHELXL with restraints for H-atom positions and thermal parameters . Compare experimental data with computational predictions (e.g., bond lengths within ±0.02 Å of DFT values) .
Q. How can the biological activity of this compound be systematically evaluated?
- Methodology : Design in vitro assays (e.g., enzyme inhibition, cytotoxicity) using dose-response curves (IC₅₀ values). For agrochemical applications, test herbicidal activity on model plants (e.g., Arabidopsis) with safeners to mitigate phytotoxicity . Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to target proteins (e.g., acetolactate synthase) .
Q. What advanced techniques improve the resolution of hydrogen-bonding networks in acetamide crystal structures?
- Methodology : High-resolution SC-XRD (≤0.8 Å) combined with neutron diffraction locates H-atoms precisely. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., % contribution of H···O bonds) . For dynamic studies, variable-temperature XRD tracks thermal motion in crystal lattices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
